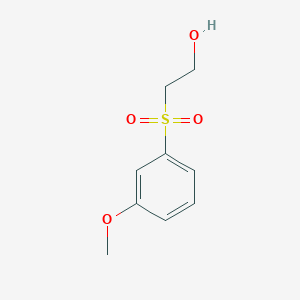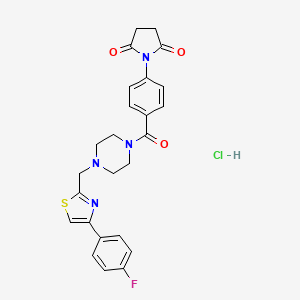
1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the incorporation of a thiazole ring, piperazine, and pyrrolidine moieties. The exact synthetic route would require detailed investigation of relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of multiple functional groups, including a thiazole ring, a piperazine carbonyl, and a pyrrolidine-2,5-dione. The arrangement of these groups influences its biological activity and binding interactions with target proteins .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, such as nucleophilic substitutions, amidation, and cyclization. These reactions impact its stability, reactivity, and pharmacological properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial properties. This compound may exhibit antibacterial, antifungal, or antiviral effects. Researchers could explore its potential as a novel antimicrobial agent, especially against drug-resistant pathogens .
Anti-Inflammatory and Analgesic Properties
The presence of the thiazolidinone ring in this compound suggests possible anti-inflammatory and analgesic activity. Further investigations could elucidate its mechanism of action and potential therapeutic applications .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor agents. Researchers could evaluate this compound’s cytotoxic effects on cancer cell lines. For instance, it might be effective against prostate cancer cells .
Kinase Inhibition
Pyrrolidine derivatives are versatile scaffolds in drug discovery. Investigating this compound’s impact on kinases (such as CK1γ and CK1ε) could reveal its potential as a kinase inhibitor .
Biological Activities
Consider exploring the compound’s similarity to known biologically active molecules. For instance, sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) contain thiazole moieties. Understanding structural similarities could guide further research .
Other Applications
Beyond the mentioned fields, researchers might investigate additional applications, such as its role in enzyme inhibition, receptor binding, or metabolic pathways. Exploring its interactions with biological macromolecules could reveal novel therapeutic targets .
Propiedades
IUPAC Name |
1-[4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3S.ClH/c26-19-5-1-17(2-6-19)21-16-34-22(27-21)15-28-11-13-29(14-12-28)25(33)18-3-7-20(8-4-18)30-23(31)9-10-24(30)32;/h1-8,16H,9-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIZRJJKVMLKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=C(C=C5)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



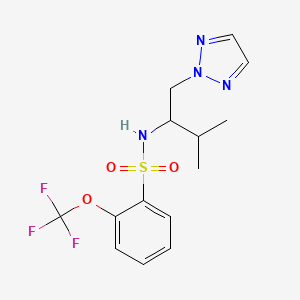
![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)
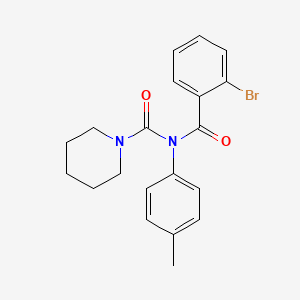

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
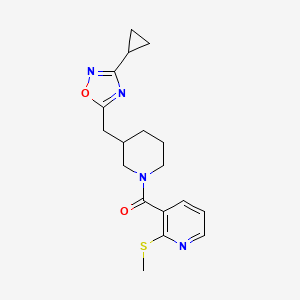
![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)
![4-(4-tert-butylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506298.png)
![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)

